molecular formula C7H6BrFS B1291360 4-Bromo-2-fluorothioanisole CAS No. 221030-79-1

4-Bromo-2-fluorothioanisole

Cat. No.: B1291360
CAS No.: 221030-79-1
M. Wt: 221.09 g/mol
InChI Key: YHOVMTICYSGLFD-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorothioanisole (CAS 221030-79-1) is a halogenated aromatic compound with the molecular formula C₇H₆FSBr and a molecular weight of 221.09 g/mol . It belongs to the thioanisole family, characterized by a methylthio (-SMe) group attached to a benzene ring substituted with bromine (Br) and fluorine (F) at the 4- and 2-positions, respectively. This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules. Suppliers such as Herben Bio and Combi-Blocks offer it with purities ranging from 96% to 98%, depending on the vendor .

Properties

IUPAC Name

4-bromo-2-fluoro-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOVMTICYSGLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620308
Record name 4-Bromo-2-fluoro-1-(methylsulfanyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221030-79-1
Record name 4-Bromo-2-fluoro-1-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluorothioanisole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluorothioanisole typically involves the halogenation of thioanisole derivatives. One common method includes the bromination of 2-fluorothioanisole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorothioanisole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The sulfur atom in the thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted thioanisoles.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-Bromo-2-fluorothioanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorothioanisole depends on its chemical structure and the specific reactions it undergoes. The presence of bromine and fluorine atoms influences its reactivity and interaction with other molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative .

Comparison with Similar Compounds

4-Bromo-2-fluoroanisole (CAS 2357-52-0)

  • Structure : Replaces the sulfur atom in 4-Bromo-2-fluorothioanisole with oxygen (methoxy group, -OMe).
  • Molecular Formula : C₇H₆BrFO, Molecular Weight : 205.02 g/mol .
  • Key Differences :
    • Electronic Effects : The methoxy group (-OMe) is electron-donating, while the methylthio (-SMe) group is weakly electron-donating but polarizable. This affects reactivity in electrophilic substitution reactions.
    • Physical Properties : Lower molecular weight (205.02 vs. 221.09) due to oxygen’s lower atomic mass compared to sulfur.
    • Commercial Availability : Sold by Thermo Scientific and TCI Chemicals in gram-to-kilogram quantities .

2-Bromo-5-fluorothioanisole (CAS 147460-43-3)

  • Structure : Bromine and fluorine substituents at the 2- and 5-positions on the benzene ring.
  • Purity : 98% (higher than this compound’s 96%) .

4-Bromo-3-fluorothioanisole (CAS 917562-25-5)

  • Structure : Bromine and fluorine at the 4- and 3-positions.
  • Purity : 95% .
  • Electronic Effects : The meta-fluoro substituent directs incoming electrophiles to the 2- or 6-positions, differing from the para-bromo/ortho-fluoro substitution pattern in this compound.

4-Bromo-2-(trifluoromethoxy)thioanisole (CAS 647856-10-8)

  • Structure : Adds a trifluoromethoxy (-OCF₃) group to the thioanisole core.
  • Molecular Formula : C₈H₆BrF₃OS, Molecular Weight : 287.10 g/mol .
  • Key Differences :
    • The -OCF₃ group is strongly electron-withdrawing, enhancing the compound’s stability under acidic conditions but reducing nucleophilic aromatic substitution rates.
    • Higher molecular weight and lipophilicity compared to this compound.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity Key Functional Group
This compound 221030-79-1 C₇H₆FSBr 221.09 4-Br, 2-F, -SMe 96% Thioanisole
4-Bromo-2-fluoroanisole 2357-52-0 C₇H₆BrFO 205.02 4-Br, 2-F, -OMe 97% Anisole
2-Bromo-5-fluorothioanisole 147460-43-3 C₇H₆FSBr 221.09 2-Br, 5-F, -SMe 98% Thioanisole
4-Bromo-3-fluorothioanisole 917562-25-5 C₇H₆FSBr 221.09 4-Br, 3-F, -SMe 95% Thioanisole
4-Bromo-2-(trifluoromethoxy)thioanisole 647856-10-8 C₈H₆BrF₃OS 287.10 4-Br, 2-OCF₃, -SMe N/A Trifluoromethoxy thioanisole

Biological Activity

4-Bromo-2-fluorothioanisole (C7H6BrFS) is an organosulfur compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and biochemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thioether functional group, which contributes to its unique chemical reactivity. The molecular structure can be represented as follows:

  • Molecular Formula : C7H6BrFS
  • Molecular Weight : 221.09 g/mol
  • CAS Number : 21934064

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Pathogen TypeActivity Level
Gram-positiveModerate
Gram-negativeHigh

2. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This suggests a potential role in treating conditions like rheumatoid arthritis and other inflammatory disorders.

3. Cytotoxicity and Anticancer Potential

This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer types, making it a candidate for further investigation in cancer therapy.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)12

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress in target cells.
  • Inhibition of Enzymatic Pathways : It potentially inhibits key enzymes involved in inflammation and cell proliferation.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers tested this compound against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations above 10 µg/mL.

Case Study 2: Anti-inflammatory Activity

A recent investigation focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The study found that treatment with this compound reduced TNF-alpha and IL-6 levels significantly, indicating its potential as an anti-inflammatory agent.

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